N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Researchers have explored the synthesis and cytotoxic evaluation of a series of benzo[d]thiazole-2-carboxamide derivatives, including compounds similar to the one , as potential inhibitors of the epidermal growth factor receptor (EGFR). These compounds demonstrated moderate to excellent potency against cancer cell lines with high EGFR expression, such as A549, HeLa, and SW480, while showing weak cytotoxic effects against low-expressed EGFR cell line HepG2. This suggests their potential as EGFR inhibitors with minimized nonspecific toxicity against normal cells (Zhang et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been explored. These studies provide insights into the chemical behavior and potential chemical transformations of the compound , laying the groundwork for further pharmacological or material science applications (Aleksandrov & El’chaninov, 2017).
Biological Studies
A novel heterocyclic compound, which includes the structure of interest, was synthesized and characterized with the aim of exploring its antibacterial and antifungal activities. This research suggests that such compounds can have significant biological activities, indicating their potential use in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).
Material Science Applications
Compounds bearing the furan-2-carboxamide moiety have been investigated for their electronic and molecular structures, demonstrating several noncovalent interactions and potential for pharmacological and medical applications. This includes antimicrobial activity against various microorganisms, further emphasizing the compound's versatility beyond medicinal chemistry into material science, particularly in areas requiring antimicrobial properties (Çakmak et al., 2022).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(14-11-21-8-9-23-14)19(10-12-4-3-7-22-12)17-18-13-5-1-2-6-15(13)24-17/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQFNHXVGGQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.